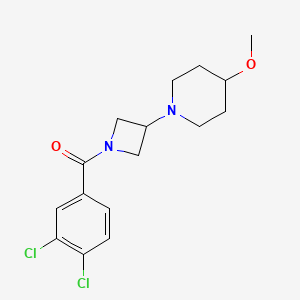
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, also known as JNJ-7925476, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone derivatives have been synthesized for antifungal activity. A study demonstrated that certain structural derivatives, including 4-chlorophenyl and 4-fluorophenyl, significantly enhanced antifungal effectiveness (Lv et al., 2013).
Microwave Assisted Synthesis and Pharmacological Evaluation
Compounds related to this compound have been prepared using microwave-assisted synthesis. These compounds, including azetidinones and thiazolidinones, were evaluated for their antibacterial and antifungal activities, showing considerable effectiveness against various pathogens (Mistry & Desai, 2006).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been analyzed. This study provided insights into the molecular configuration, orientation, and intermolecular interactions, which are crucial for understanding their biological activity (Revathi et al., 2015).
Antimicrobial and Anticancer Agents
Research into pyrazole derivatives with a structure similar to this compound has indicated their potential as antimicrobial and anticancer agents. These compounds showed higher activity than some standard drugs in preliminary screenings (Hafez et al., 2016).
Synthesis and Biological Evaluation of Derivatives
Another study focused on synthesizing derivatives of (3,4-dichlorophenyl)(3-(substituted phenyl)bicyclo methanones and evaluating their antimicrobial and antioxidant activities. This research contributes to understanding how structural variations can impact biological activity (Thirunarayanan, 2016).
Development of Solution Formulations
Formulations for poorly water-soluble compounds like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl derivatives have been developed for increased in vivo exposure. These studies are crucial for the pharmacological development of new drugs (Burton et al., 2012).
Binding Mode Analysis and ADME Studies
Binding mode analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of derivatives like 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been conducted. Such studies are essential for understanding the mechanism of action and pharmacokinetics of potential drugs (Chandra et al., 2020).
Synthesis and Catalytic Asymmetric Addition Studies
Compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been synthesized and evaluated for catalytic asymmetric addition to aldehydes. This research contributes to the field of synthetic organic chemistry and asymmetric catalysis (Wang et al., 2008).
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTIBAGNIHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

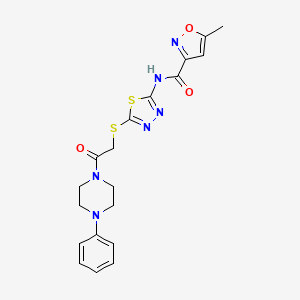
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
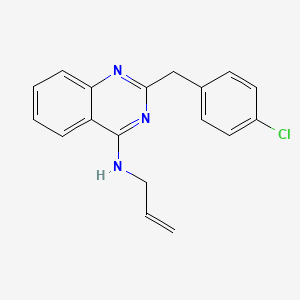
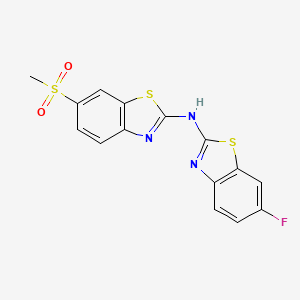
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
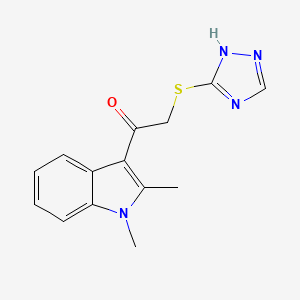
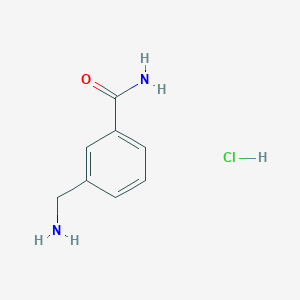
![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)
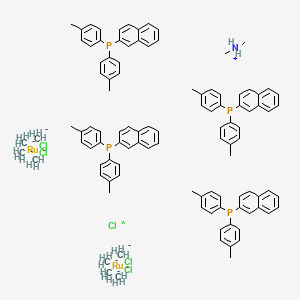
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
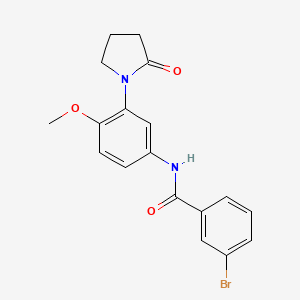
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)